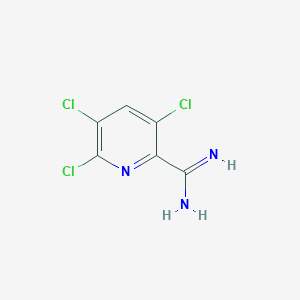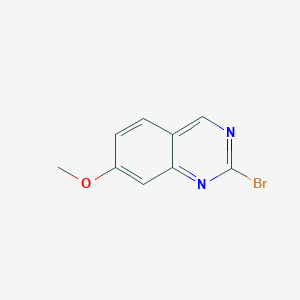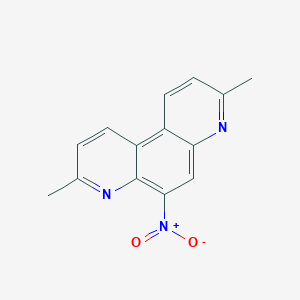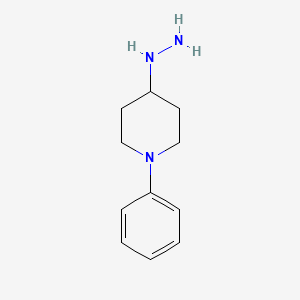
4-Hydrazinyl-1-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-1-phenylpiperidine is a chemical compound that features a hydrazine group attached to a phenylpiperidine structure. This compound is part of the broader class of phenylpiperidines, which are known for their diverse pharmacological activities, including central nervous system effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with hydrazine hydrate. The process can be carried out under various conditions, often involving solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthesis techniques such as continuous-flow hydrogenation. This method allows for efficient production by integrating reaction and product isolation steps .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-1-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The phenylpiperidine structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides or azides.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-1-phenylpiperidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with neurotransmitter receptors in the central nervous system, modulating their function .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-1-phenylpiperidine can be compared with other phenylpiperidine derivatives:
4-Phenylpiperidine: The base structure without the hydrazine group, used in the synthesis of various opioids.
Pethidine (Meperidine): An opioid analgesic with a similar phenylpiperidine structure but different functional groups.
Ketobemidone: Another opioid with a phenylpiperidine core, known for its analgesic properties.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidine derivatives .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1-phenylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N3/c12-13-10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 |
InChI-Schlüssel |
ZNTVEVLZLYDEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

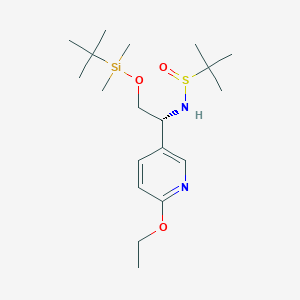

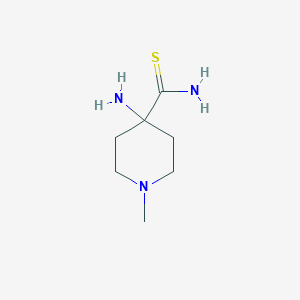
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
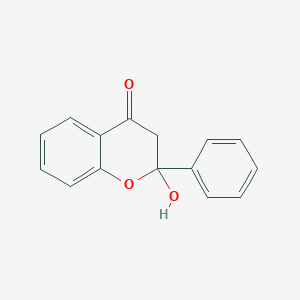
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
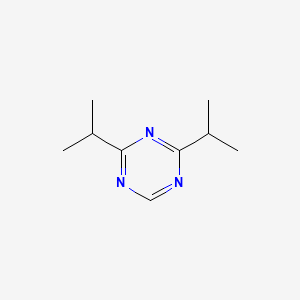
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
